1-(4-Chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
1-(4-Chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
Brand Name:
Vulcanchem
CAS No.:
898646-96-3
VCID:
VC0345911
InChI:
InChI=1S/C18H19ClN2O3S/c1-2-12-24-17-13-15(8-9-16(17)19)25(22,23)21-11-10-20-18(21)14-6-4-3-5-7-14/h3-9,13H,2,10-12H2,1H3
SMILES:
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Cl
Molecular Formula:
C18H19ClN2O3S
Molecular Weight:
378.9g/mol
1-(4-Chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
CAS No.: 898646-96-3
Main Products
VCID: VC0345911
Molecular Formula: C18H19ClN2O3S
Molecular Weight: 378.9g/mol
CAS No. | 898646-96-3 |
---|---|
Product Name | 1-(4-Chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole |
Molecular Formula | C18H19ClN2O3S |
Molecular Weight | 378.9g/mol |
IUPAC Name | 1-(4-chloro-3-propoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Standard InChI | InChI=1S/C18H19ClN2O3S/c1-2-12-24-17-13-15(8-9-16(17)19)25(22,23)21-11-10-20-18(21)14-6-4-3-5-7-14/h3-9,13H,2,10-12H2,1H3 |
Standard InChIKey | SPZJAFBIUFPLKP-UHFFFAOYSA-N |
SMILES | CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Cl |
Canonical SMILES | CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Cl |
PubChem Compound | 20105370 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume